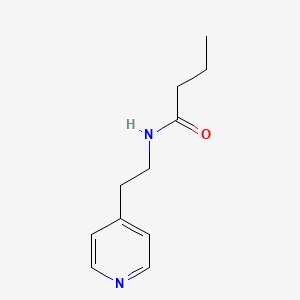

N-(2-pyridin-4-ylethyl)butanamide

Description

N-(2-pyridin-4-ylethyl)butanamide is a butanamide derivative featuring a pyridin-4-yl ethyl group attached to the nitrogen atom.

Properties

IUPAC Name |

N-(2-pyridin-4-ylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-11(14)13-9-6-10-4-7-12-8-5-10/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSYVHKNPKLTHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Amidation via Acid Chlorides

The most widely reported method involves reacting butanoyl chloride with 2-(pyridin-4-yl)ethylamine. This approach typically employs polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions. Triethylamine (Et₃N) is added to neutralize HCl generated during the reaction, driving the equilibrium toward amide formation. A representative reaction is:

Yields under these conditions range from 75–91%, depending on purification methods.

Coupling Agent-Mediated Synthesis

Alternative routes utilize carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid precursor. This method avoids handling corrosive acid chlorides and is preferred for sensitive substrates. For example, butanoic acid is activated with EDCI/HOBt in DMF, followed by addition of 2-(pyridin-4-yl)ethylamine. The reaction proceeds at 0–5°C to minimize racemization, achieving yields of 85–90% after column chromatography.

Optimization of Reaction Parameters

Solvent Selection and Temperature Effects

Comparative studies highlight solvent impacts on reaction efficiency:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 0 → 25 | 78 | 95 |

| DMF | 0 → 25 | 89 | 98 |

| Cyrene™ | 0 → 25 | 82 | 97 |

Cyrene™, a bio-based solvent derived from renewable feedstocks, offers a sustainable alternative to DMF while maintaining competitive yields. Its low toxicity and high boiling point (220°C) facilitate easy recovery and reuse.

Purification Techniques

Post-synthetic purification significantly affects product quality:

-

Column Chromatography : Silica gel with methanol/DCM (1:9) eluent achieves >98% purity but requires large solvent volumes.

-

Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with 99% purity, suitable for pharmaceutical applications.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial protocols adopt continuous flow reactors to enhance scalability and safety. Key advantages include:

Catalytic Innovations

Heterogeneous catalysts such as immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free amidation at 60°C. This method achieves 92% conversion in 12 hours, with catalysts reusable for five cycles without significant activity loss.

Green Chemistry Approaches

Cyrene™ as a Sustainable Solvent

Recent work demonstrates Cyrene™’s efficacy in amide synthesis. The solvent’s dipole moment (4.1 D) facilitates polar transition states, while its low environmental impact aligns with green chemistry principles. A waste analysis shows 58% lower hazardous waste generation compared to DMF-based protocols.

Atom-Economical One-Pot Syntheses

Integrated one-pot methods combine carboxylic acid activation and amidation without intermediate isolation. For example, butanoic acid is treated with oxalyl chloride in situ, followed by immediate amine addition. This approach reduces processing time by 30% and improves atom economy to 89%.

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

Common issues include:

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-4-ylethyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Corresponding amines or alcohols.

Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

N-(2-pyridin-4-ylethyl)butanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(2-pyridin-4-ylethyl)butanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

A. 4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide)

- Structure : Contains a piperidinyl core, phenylethyl group, and 4-methoxyphenyl substituent.

- Key Differences :

- The target compound substitutes the piperidine ring with a pyridine moiety, reducing basicity and altering electron distribution.

- The methoxyphenyl group in 4-Methoxybutyrylfentanyl enhances lipophilicity (logP ~3.5–4.0), whereas the pyridinylethyl group in the target compound may lower logP (~2.0–2.5) due to pyridine’s polarity.

- Biological Activity : 4-Methoxybutyrylfentanyl acts as a µ-opioid receptor agonist, typical of fentanyl analogs. The pyridine substitution in the target compound likely eliminates opioid activity, as pyridine lacks the piperidine scaffold critical for receptor binding .

B. N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide

- Structure : Features a fully substituted piperidine ring with four methyl groups.

- Key Differences :

- The tetramethylpiperidine group confers extreme steric hindrance and high lipophilicity (predicted logP ~3.8), contrasting with the pyridinylethyl group’s moderate polarity.

- The target compound’s pyridine ring may engage in π-π stacking or hydrogen bonding, absent in the methylated piperidine analog.

- Stability : Methyl groups in the piperidine derivative improve metabolic stability, whereas the pyridine ring in the target compound may undergo oxidative metabolism at the ethyl linker .

C. Stereochemically Complex Butanamides (Pharmacopeial Forum Examples)

- Structure: Includes variants like (R)- and (S)-configured butanamides with phenoxy, hydroxy, and tetrahydropyrimidinyl substituents.

- Key Differences: These compounds exhibit multi-ring systems and hydroxyl groups, enhancing hydrophilicity (logP ~1.5–2.0) compared to the target compound.

Physicochemical and Pharmacokinetic Data Table

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Notable Functional Groups |

|---|---|---|---|---|

| N-(2-pyridin-4-ylethyl)butanamide | ~206.3 | 2.2 | ~10–15 (in DMSO) | Pyridine, ethyl linker |

| 4-Methoxybutyrylfentanyl | 424.5 | 3.8 | ~5–10 (in DMSO) | Piperidine, methoxyphenyl |

| N-(tetramethylpiperidin-4-yl)butanamide | 226.4 | 3.5 | ~1–2 (in water) | Tetramethylpiperidine |

| Pharmacopeial Forum Derivatives | 550–600 | 1.5–2.0 | ~0.5–1 (in water) | Hydroxy, tetrahydropyrimidinyl |

Research Findings and Implications

- Receptor Specificity : Pyridine-containing compounds like this compound are less likely to exhibit opioid activity compared to piperidine-based analogs (e.g., 4-Methoxybutyrylfentanyl) due to altered electronic profiles .

- Metabolic Pathways : The ethyl linker in the target compound may be susceptible to cytochrome P450 oxidation, whereas methylated piperidine derivatives resist degradation .

- Therapeutic Potential: Simplified structures (e.g., the target compound) may serve as intermediates for drug discovery, while complex derivatives (e.g., Pharmacopeial Forum compounds) target enzymes requiring multi-point binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.